molecular formula C6H12N2O6S B10763457 gamma-D-Glutamylaminomethylsulfonic acid

gamma-D-Glutamylaminomethylsulfonic acid

Cat. No.: B10763457
M. Wt: 240.24 g/mol
InChI Key: LMWMHMYRQVQGDY-UHFFFAOYSA-N
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Description

Gamma-D-Glutamylaminomethylsulfonic acid: is a compound known for its role as a selective antagonist of AMPA/kainate glutamatergic receptors. It is used in various scientific research applications, particularly in the fields of neurobiology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of gamma-D-Glutamylaminomethylsulfonic acid involves the reaction of D-glutamic acid with aminomethylsulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: : Gamma-D-Glutamylaminomethylsulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed: : The major products formed from these reactions include modified derivatives of this compound with enhanced biological activity and stability .

Mechanism of Action

Gamma-D-Glutamylaminomethylsulfonic acid exerts its effects by selectively antagonizing AMPA/kainate glutamatergic receptors. This action inhibits the excitatory neurotransmission mediated by these receptors, leading to reduced neuronal excitability. The compound targets specific molecular pathways involved in synaptic transmission and neuronal signaling .

Comparison with Similar Compounds

Gamma-D-Glutamylaminomethylsulfonic acid is unique compared to other similar compounds due to its selective antagonistic properties. Some similar compounds include:

This compound stands out due to its specific action on AMPA/kainate receptors, making it a valuable tool in neurobiological research .

Properties

Molecular Formula

C6H12N2O6S

Molecular Weight

240.24 g/mol

IUPAC Name

4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid

InChI

InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)

InChI Key

LMWMHMYRQVQGDY-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N

Origin of Product

United States

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